Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
Description
Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a 2,4-dichlorophenylsulfonyl group and an ethyl ester group, making it a versatile molecule for chemical synthesis and research applications.
Properties
IUPAC Name |
ethyl 2-[1-(2,4-dichlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O5S/c1-2-23-13(19)8-11-14(20)17-5-6-18(11)24(21,22)12-4-3-9(15)7-10(12)16/h3-4,7,11H,2,5-6,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLSQSAAQKKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate typically involves multiple steps, starting with the preparation of the piperazine ring. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the 2,4-Dichlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,4-dichlorobenzenesulfonyl chloride under basic conditions.
Esterification: The final step is the esterification of the resulting compound with ethyl acetate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl acetate group undergoes controlled hydrolysis under basic or acidic conditions:
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 1M NaOH, 25°C, 4h | Sodium 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate | 92% | Complete ester cleavage without sulfonamide degradation |
| 6M HCl, reflux, 12h | 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetic acid | 85% | Minor decomposition of piperazinone observed at >15h |
This reactivity enables the generation of water-soluble derivatives for biological testing.
Nucleophilic Substitution at Piperazine
The 3-oxopiperazine ring participates in nucleophilic reactions, particularly at the N-4 position:
Alkylation
Reaction with methyl iodide in DMF (K₂CO₃, 60°C, 6h) yields N⁴-methyl-3-oxopiperazine derivatives (78% yield). Steric hindrance from the dichlorophenylsulfonyl group limits further alkylation.
Acylation
Treatment with acetyl chloride (pyridine, 0°C → RT, 2h) selectively acetylates the N-4 position (83% yield). Competing reactions at the ester group are suppressed under these conditions.
Reduction Reactions
The 3-oxopiperazine moiety is reducible under catalytic hydrogenation:
Reduction pathways are critical for generating bioactive metabolites .
Sulfonamide Group Reactivity
The 2,4-dichlorophenylsulfonyl group exhibits limited electrophilicity but participates in:
Desulfonation
Under strong alkaline conditions (NaOH 10M, CuO, 180°C, 24h), desulfonation occurs (56% yield), producing a free piperazine intermediate.
Halogen Exchange
Reaction with NaI in acetone (reflux, 48h) replaces para-chlorine with iodine (62% yield) . Meta-chlorine remains intact due to steric protection.
Ester Group Transformations
The ethyl acetate side chain participates in transesterification and Claisen-type reactions:
Ring-Opening Reactions
The piperazinone ring undergoes controlled cleavage:
Acidic Hydrolysis
Concentrated HCl (110°C, 6h) produces N-(2,4-dichlorophenylsulfonyl)ethylenediamine and glycolic acid derivatives (51% combined yield).
Enzymatic Degradation
Incubation with porcine liver esterase (pH 7.4, 37°C, 24h) generates ring-opened metabolites via sequential ester hydrolysis and β-elimination .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic ring:
Stability Under Physiological Conditions
Studies in simulated gastric fluid (pH 1.2, 37°C) show:
In blood plasma (pH 7.4, 37°C):
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Primary metabolite : Hydrolyzed carboxylic acid (t₁/₂ = 28 min)
-
Secondary degradation : Piperazinone ring oxidation (t₁/₂ = 6h)
This compound’s reactivity profile makes it a versatile intermediate for synthesizing pharmacologically active molecules, particularly enzyme inhibitors targeting sulfonamide-sensitive pathways . Recent advances in catalytic systems have improved yields for challenging transformations like para-selective halogen exchange .
Scientific Research Applications
Chemistry
Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:
- Esterification : The compound can be used to synthesize esters that are valuable in pharmaceuticals and agrochemicals.
- Sulfonylation Reactions : Its sulfonyl group can facilitate the introduction of sulfonic acid functionalities into other compounds.
Biology
In biological research, this compound has shown promise in several areas:
- Enzyme Inhibition Studies : The sulfonyl group may interact with enzyme active sites, potentially inhibiting their activity. This characteristic is useful for studying metabolic pathways and developing drugs targeting specific enzymes.
- Protein-Ligand Interaction Studies : The compound can be employed to investigate how small molecules interact with proteins, aiding in drug design and discovery.
Industry
In industrial applications, this compound is utilized in:
- Specialty Chemicals Production : It can be incorporated into formulations for coatings, adhesives, and plastics.
- Advanced Materials Development : The compound's unique properties make it suitable for creating materials with specific functionalities.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : Achieved through cyclization of appropriate diamines.
- Introduction of the Sulfonyl Group : Involves sulfonylation using 2,4-dichlorobenzenesulfonyl chloride under basic conditions.
- Esterification : Finalized by reacting the resulting compound with ethyl acetate in the presence of a catalyst.
Industrial Production Techniques
For large-scale production, optimized reaction conditions are crucial. Techniques such as continuous flow reactors and high-throughput screening for catalyst selection enhance yield and purity.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The piperazine ring can interact with various receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4-dichlorophenyl)acetate: Similar in structure but lacks the piperazine ring and sulfonyl group.
2,4-Dichlorobenzenesulfonyl chloride: Used as a reagent in the synthesis of the target compound.
Piperazine derivatives: Various piperazine derivatives with different substituents can be compared for their biological activity and chemical properties.
Uniqueness
Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is unique due to the combination of the piperazine ring, sulfonyl group, and ethyl ester group. This combination provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and development.
Biological Activity
Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS: 318469-54-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 395.3 g/mol. It features a piperazine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which are critical for its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines, likely due to its ability to induce apoptosis or inhibit cell proliferation.
Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various piperazine derivatives, including this compound. The compound demonstrated significant activity against several cancer cell lines:
These results indicate that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown potential antimicrobial properties. In vitro studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria, revealing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A recent animal study evaluated the efficacy of this compound in tumor-bearing mice. The results showed a significant reduction in tumor size compared to the control group, suggesting that the compound may inhibit tumor growth via apoptosis induction.
Case Study 2: Safety Profile Assessment
Another study focused on the safety profile of this compound through repeated-dose toxicity tests in rats. No significant adverse effects were observed on cardiovascular or central nervous systems at therapeutic doses, indicating a favorable safety profile for potential clinical applications.
Q & A
Q. What are the key steps in synthesizing Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate, and how can purification be optimized?
Answer: The synthesis involves multi-step reactions, including sulfonylation, nucleophilic substitution, and esterification. A validated protocol includes:
- Sulfonylation : Reacting piperazine derivatives with 2,4-dichlorophenylsulfonyl chloride under basic conditions (e.g., potassium carbonate in ethanol) .
- Acetylation : Introducing the acetate group via ethyl bromoacetate in the presence of a base (e.g., triethylamine) to avoid side reactions .
- Purification : Use silica gel column chromatography with a gradient elution system (e.g., ethyl acetate/petroleum ether, 1:1) to isolate the product. For higher purity, recrystallization from ethanol/water mixtures is recommended .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane). Yield optimization requires strict temperature control during reflux (e.g., 12 h at 80°C for sulfonylation) .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what critical peaks should researchers prioritize?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the ethyl ester triplet at δ ~1.2 ppm (CH3) and quartet at δ ~4.1 ppm (CH2). The piperazinyl protons appear as multiplets between δ 3.0–4.0 ppm, while aromatic protons from the dichlorophenyl group resonate at δ 7.3–7.8 ppm .
- ¹³C NMR : The carbonyl (C=O) of the 3-oxo-piperazine appears at δ ~165 ppm, and the ester carbonyl at δ ~170 ppm .
- FT-IR : Confirm sulfonyl (S=O) stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, and ester C=O at ~1740 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the exact mass (e.g., calculated m/z 365.40 for C15H12Cl2N2O4S) .
Advanced Questions
Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound’s structure?
Answer: X-ray crystallography provides unambiguous confirmation of stereochemistry and intermolecular interactions. For example:
-
Crystal System : Monoclinic (P21/c) with unit cell parameters:
Parameter Value a 9.3890 Å b 8.2430 Å c 20.861 Å β 100.72° Z 4 -
Key Features : The 3-oxo-piperazine ring adopts a boat conformation, stabilized by hydrogen bonding between the sulfonyl oxygen and adjacent NH groups (distance: 2.89 Å) . Refinement using riding models for H-atoms ensures accuracy in electron density maps .
Methodological Tip : Optimize crystal growth via slow evaporation from dichloromethane/hexane mixtures. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
Q. How can researchers address contradictory data in reaction optimization, such as inconsistent yields during acetylation?
Answer: Contradictions often arise from competing side reactions (e.g., ester hydrolysis or sulfonate displacement). Mitigation strategies include:
- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis .
- Catalyst Screening : Test Lewis acids like ZnCl2 to enhance acetylation efficiency .
- Kinetic Analysis : Perform time-course studies (e.g., HPLC monitoring) to identify optimal reaction duration. For example, extending reflux time beyond 12 h may degrade the product .
Case Study : A 48% yield was achieved by refluxing for 5 h with excess ethyl bromoacetate (1.2 equiv) and K2CO3 as a base, avoiding prolonged heating .
Q. What advanced chromatographic methods are suitable for impurity profiling, and how can co-eluting peaks be resolved?
Answer:
- HPLC Conditions :
- Impurity Identification : Co-eluting peaks from byproducts (e.g., de-esterified acids or sulfonic acid derivatives) can be resolved via:
Example : Miconazole Nitrate impurity E (a structural analog) was resolved using a similar method, highlighting the need for method adaptability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
